molecular formula C10H24Cl2Si4 B14401066 1,1'-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) CAS No. 89571-49-3

1,1'-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane)

Cat. No.: B14401066
CAS No.: 89571-49-3
M. Wt: 327.54 g/mol
InChI Key: CJGGOMJBAIHAED-UHFFFAOYSA-N
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Description

1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) is a unique organosilicon compound characterized by its ethyne-bridged bis-silane structure

Preparation Methods

The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) typically involves the reaction of chlorodimethylsilane with acetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the ethyne-bridged bis-silane structure. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.

    Oxidation Reactions: The silicon atoms can be oxidized to form silanols or siloxanes, depending on the reaction conditions.

    Reduction Reactions: The compound can be reduced to form silyl hydrides, which are useful intermediates in organic synthesis.

Common reagents used in these reactions include organolithium compounds, Grignard reagents, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) has several scientific research applications:

    Materials Science: The compound is used in the synthesis of advanced materials, such as silicon-based polymers and ceramics, which have applications in electronics and aerospace industries.

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organosilicon compounds, which are valuable in medicinal chemistry and drug development.

    Biology and Medicine: The compound’s derivatives are explored for their potential use as bioactive agents, including antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of functionalized silanes and silicones.

Mechanism of Action

The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) involves its ability to undergo various chemical transformations due to the presence of reactive silicon-chlorine bonds and the ethyne bridge. The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound. For example, in organic synthesis, the compound can act as a nucleophile or electrophile, facilitating the formation of new carbon-silicon bonds.

Comparison with Similar Compounds

1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) can be compared with other similar compounds, such as:

    1,2-Bis(chlorodimethylsilyl)ethane: This compound has a similar structure but lacks the ethyne bridge, resulting in different reactivity and applications.

    1,1’-[1,2-Ethanediylbis(oxy)]bis(2,4,6-tribromobenzene): This compound contains an ethane bridge and bromine substituents, leading to distinct chemical properties and uses.

    1,2-Bis(dichlorophosphino)ethane: This compound features phosphorus atoms instead of silicon, which significantly alters its reactivity and applications.

The uniqueness of 1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) lies in its ethyne-bridged bis-silane structure, which imparts unique chemical properties and versatility in various applications.

Properties

CAS No.

89571-49-3

Molecular Formula

C10H24Cl2Si4

Molecular Weight

327.54 g/mol

IUPAC Name

chloro-[2-[[chloro(dimethyl)silyl]-dimethylsilyl]ethynyl-dimethylsilyl]-dimethylsilane

InChI

InChI=1S/C10H24Cl2Si4/c1-13(2,15(5,6)11)9-10-14(3,4)16(7,8)12/h1-8H3

InChI Key

CJGGOMJBAIHAED-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C#C[Si](C)(C)[Si](C)(C)Cl)[Si](C)(C)Cl

Origin of Product

United States

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